N-(pyrrolidin-3-yl)pyrimidin-2-amine
Overview
Description
N-(pyrrolidin-3-yl)pyrimidin-2-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a pyrimidine ring fused with a pyrrolidine ring, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(pyrrolidin-3-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
this compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of centriole duplication, leading to cell cycle arrest and apoptosis . At the cellular level, it has shown excellent antiproliferative activity against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine-2-amine with pyrrolidine under specific conditions. For instance, the reaction can be catalyzed by magnesium oxide nanoparticles, which have been shown to enhance the yield and efficiency of the synthesis . The reaction typically occurs in a solvent such as toluene, and the conditions may include heating and the presence of a base like sodium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as magnesium oxide nanoparticles can be scaled up to improve the efficiency and yield of the reaction. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(pyrrolidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
N-(pyridin-3-yl)pyrazin-2-amine: Contains a pyrazine ring instead of a pyrimidine ring.
Pyrrolidin-2-one derivatives: Compounds with a pyrrolidinone ring, which have different biological activities.
Uniqueness
N-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrimidine and pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit kinases and its potential anticancer properties make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
N-pyrrolidin-3-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWWNRXHXZWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950664-36-5 | |
Record name | N-(pyrrolidin-3-yl)pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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